H-Lys-Ala-pNA 2HCl

説明

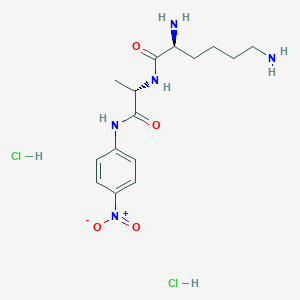

“H-Lys-Ala-pNA 2HCl” is a chromogenic substrate for dipeptidyl aminopeptidase II (DPPII), and it can also be cleaved by a dipeptidyl peptidase V . It is a synthetic compound with a molecular weight of 410.3 and the sum formula is C₁₅H₂₃N₅O₄ · 2 HCl .

Synthesis Analysis

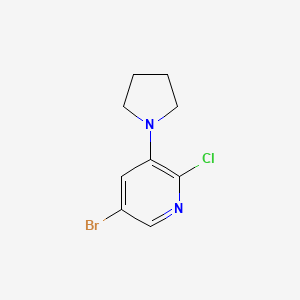

The synthesis of “H-Lys-Ala-pNA 2HCl” involves complex biochemical processes. For instance, the proline-specific X-prolyl dipeptidyl aminopeptidase (PepX; EC 3.4.14.11) and the general aminopeptidase N (PepN; EC 3.4.11.2) from Lactobacillus helveticus ATCC 12046 were produced recombinantly in E. coli BL21 (DE3) via bioreactor cultivation .Molecular Structure Analysis

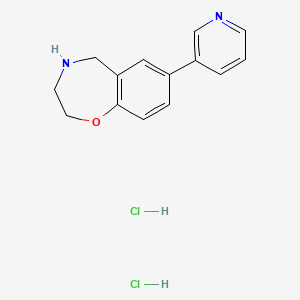

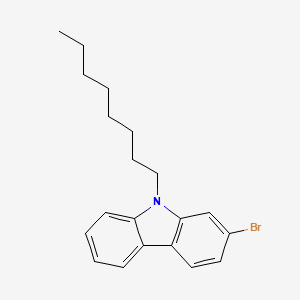

The molecular structure of “H-Lys-Ala-pNA 2HCl” is complex and specific. It is a synthetic compound with a molecular weight of 410.3 and the sum formula is C₁₅H₂₃N₅O₄ · 2 HCl .Chemical Reactions Analysis

“H-Lys-Ala-pNA 2HCl” reacts with proteolytic enzymes under the formation of color or fluorescence which can be followed spectrophotometrically and the intensity of which is proportional to the proteolytic activity of the enzyme .Physical And Chemical Properties Analysis

“H-Lys-Ala-pNA 2HCl” is a synthetic compound with a molecular weight of 410.3 and the sum formula is C₁₅H₂₃N₅O₄ · 2 HCl . It is stable under normal temperatures and pressures .科学的研究の応用

Dipeptidyl Aminopeptidase II (DPPII) Substrate

H-Lys-Ala-pNA 2HCl is a chromogenic substrate for dipeptidyl aminopeptidase II (DPPII) . DPPII is an enzyme that cleaves dipeptides from the N-terminus of a protein. This property is used in various research applications, including the study of protein digestion and absorption, peptide metabolism, and the function of DPPII in different organisms .

Dipeptidyl Peptidase V (DPP V) Substrate

In addition to DPPII, H-Lys-Ala-pNA 2HCl is also cleaved by a dipeptidyl peptidase V (DPP V) from Aspergillus fumigatus . Aspergillus fumigatus is a fungus that can cause serious diseases in humans, and DPP V is one of its virulence factors. Therefore, this compound can be used in research related to fungal infections and their treatment .

Food Protein Hydrolysis

The compound can be used in studies related to food protein hydrolysis . For instance, it can be used to study the activity of exopeptidases like PepX and PepN from Lactobacillus helveticus, which are important for food protein hydrolysis . These enzymes have a clear synergistic effect in casein hydrolysis studies, increasing the relative degree of hydrolysis by approximately 132% .

Enzyme Kinetics

H-Lys-Ala-pNA 2HCl can be used in the study of enzyme kinetics . For example, it can be used to study substrate inhibition of PepN and product inhibition of both PepX and PepN . These studies can provide valuable insights into the mechanisms of these enzymes and their potential applications.

Coagulation Diagnostics and Research

The compound can be used in the development and production of chromogenic and fluorogenic peptide substrates for measurement of enzymatic activity of serine proteases involved in coagulation and fibrinolysis . This can be particularly useful in coagulation diagnostics and research .

Quality Control of Pharmaceutical Preparations

H-Lys-Ala-pNA 2HCl can be used in the quality control of pharmaceutical preparations . For instance, it can be used to measure the activity of enzymes that need to be controlled as part of the quality control process .

作用機序

将来の方向性

The future directions of “H-Lys-Ala-pNA 2HCl” research could involve its potential use in medical and biotechnological applications due to its ability to bind with high sequence specificity to a chosen target in a gene sequence . It could also be used as a target for antithrombotic drug development or as part of quality control of pharmaceutical preparations .

特性

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4.2ClH/c1-10(18-15(22)13(17)4-2-3-9-16)14(21)19-11-5-7-12(8-6-11)20(23)24;;/h5-8,10,13H,2-4,9,16-17H2,1H3,(H,18,22)(H,19,21);2*1H/t10-,13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBHSTGSQZCXPK-LWCZFAHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Lys-Ala-pNA 2HCl | |

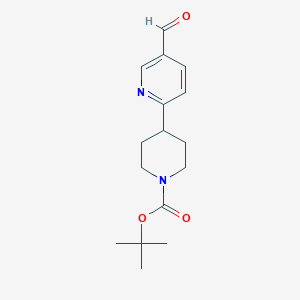

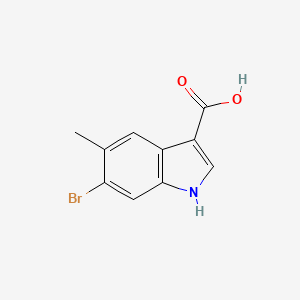

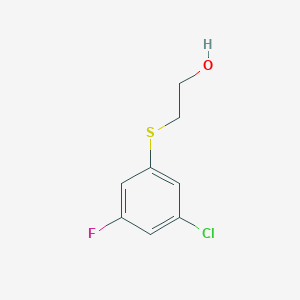

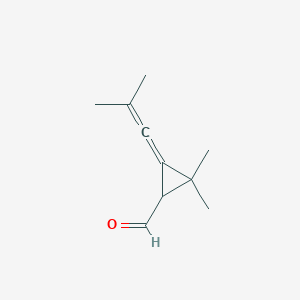

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)

![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)

![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)

![4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1449393.png)

![2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol](/img/structure/B1449397.png)